molecular formula C19H33NO3 B13758002 Dodecylamine salicylate CAS No. 7491-21-6

Dodecylamine salicylate

Cat. No.: B13758002
CAS No.: 7491-21-6
M. Wt: 323.5 g/mol
InChI Key: BDBHIKNRLLPPCL-UHFFFAOYSA-N
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Description

Dodecan-1-amine and 2-hydroxybenzoic acid are two distinct chemical compounds. Dodecan-1-amine, also known as laurylamine, is a primary amine with a long aliphatic chain, making it a fatty amine. 2-Hydroxybenzoic acid, commonly known as salicylic acid, is a type of phenolic acid with a hydroxyl group attached to the benzene ring. Both compounds have significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecan-1-amine: can be synthesized through the hydrogenation of dodecanenitrile or by the reaction of dodecyl chloride with ammonia. The reaction conditions typically involve high temperatures and pressures to facilitate the hydrogenation process.

2-Hydroxybenzoic acid: is commonly synthesized from methyl salicylate (oil of wintergreen) through saponification followed by acidification. The process involves refluxing methyl salicylate with sodium hydroxide to form sodium salicylate, which is then acidified with hydrochloric acid to yield 2-hydroxybenzoic acid .

Industrial Production Methods

Industrial production of dodecan-1-amine often involves the catalytic hydrogenation of dodecanenitrile using a metal catalyst such as nickel or palladium. This method is efficient and scalable for large-scale production.

2-Hydroxybenzoic acid: is industrially produced through the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature, followed by acidification to yield salicylic acid .

Chemical Reactions Analysis

Types of Reactions

Dodecan-1-amine: undergoes various chemical reactions, including:

2-Hydroxybenzoic acid: undergoes:

Common Reagents and Conditions

    Dodecan-1-amine: Common reagents include alkyl halides, acid chlorides, and oxidizing agents. Reactions typically occur under basic or neutral conditions.

    2-Hydroxybenzoic acid: Common reagents include alcohols, acids, and electrophiles.

Major Products

Scientific Research Applications

Dodecan-1-amine: is used in:

2-Hydroxybenzoic acid: is used in:

Comparison with Similar Compounds

Dodecan-1-amine: is similar to other fatty amines like octylamine and hexadecylamine, but its longer chain length provides better surfactant properties and higher hydrophobicity .

2-Hydroxybenzoic acid: is similar to other hydroxybenzoic acids like p-hydroxybenzoic acid and m-hydroxybenzoic acid. Its ortho-hydroxyl group makes it more effective as a keratolytic agent compared to its para and meta counterparts .

Conclusion

Dodecan-1-amine and 2-hydroxybenzoic acid are versatile compounds with significant applications in various fields. Their unique chemical properties and reactivity make them valuable in industrial, pharmaceutical, and research settings.

Properties

CAS No.

7491-21-6

Molecular Formula

C19H33NO3

Molecular Weight

323.5 g/mol

IUPAC Name

dodecan-1-amine;2-hydroxybenzoic acid

InChI

InChI=1S/C12H27N.C7H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;8-6-4-2-1-3-5(6)7(9)10/h2-13H2,1H3;1-4,8H,(H,9,10)

InChI Key

BDBHIKNRLLPPCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

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